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Compound of Interest

Compound Name: 2,6-Dichlorocinnamic acid

Cat. No.: B3021024 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Dichlorocinnamic
acid (CAS No. 5345-89-1), a compound of interest in synthetic chemistry and drug

development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization that

confirms the molecular structure and provides a foundational dataset for researchers.

Introduction and Molecular Structure
2,6-Dichlorocinnamic acid, with the chemical formula C₉H₆Cl₂O₂, belongs to the class of

substituted cinnamic acids. Its structure features a carboxylic acid group attached to a

propenoic acid backbone, which is, in turn, substituted with a 2,6-dichlorinated phenyl ring. The

IUPAC name for the predominantly available trans isomer is (E)-3-(2,6-dichlorophenyl)prop-2-

enoic acid.[1] Spectroscopic analysis is critical for verifying its synthesis and purity, as the

precise arrangement of functional groups and substituents dictates its chemical reactivity and

potential biological activity.

The structural integrity is confirmed through a multi-technique approach, where each

spectroscopic method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For 2,6-Dichlorocinnamic acid, both ¹H and ¹³C NMR

spectra provide definitive proof of its structure.
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¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals five distinct proton environments. The choice of a deuterated

solvent like chloroform (CDCl₃) is standard for achieving high-resolution spectra for moderately

polar organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dichlorocinnamic acid in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.

Acquisition Parameters: Utilize a standard pulse program. Key parameters include a spectral

width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct

the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00

ppm.

Data Interpretation:

The analysis of the ¹H NMR spectrum is grounded in the principles of chemical shift,

integration, and spin-spin coupling.
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Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration Assignment

~11.2 Broad Singlet - 1H
Carboxylic Acid

(-COOH)

7.96 Doublet 16.1 1H
Vinylic Proton

(H-β)

7.2-7.5 Multiplet - 3H
Aromatic Protons

(H-3', H-4', H-5')

6.49 Doublet 16.1 1H
Vinylic Proton

(H-α)

Carboxylic Acid Proton (δ ~11.2): This highly deshielded, broad singlet is characteristic of a

carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

Vinylic Protons (δ 7.96 and 6.49): These two doublets represent the protons on the carbon-

carbon double bond. The large coupling constant of J = 16.1 Hz is definitive proof of a trans

(E) configuration, as cis coupling constants are typically much smaller (6-15 Hz).[2] The

proton at 7.96 ppm (H-β) is further downfield due to its proximity to the deshielding aromatic

ring.

Aromatic Protons (δ 7.2-7.5): The three protons on the dichlorinated phenyl ring appear as a

complex multiplet. The symmetry of the 2,6-dichloro substitution pattern results in two

chemically equivalent ortho protons (relative to the cinnamic moiety, though they are meta to

each other) and one para proton, leading to overlapping signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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